4H-thieno[3,2-b]pyrrol-5(6H)-one
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Overview
Description
“4H-thieno[3,2-b]pyrrol-5(6H)-one” is a type of organoheterocyclic compound . It is also known as “4H-Thieno [3,2-b]pyrrole” and has a molecular formula of CHNS .
Synthesis Analysis
The synthesis of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles has been achieved by condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole . Another study reported the condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with a series of aromatic and heteroaromatic aldehydes .Molecular Structure Analysis
The molecular structure of “4H-thieno[3,2-b]pyrrol-5(6H)-one” is characterized by a molecular formula of CHNS. The average mass is 123.176 Da and the monoisotopic mass is 123.014267 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4H-thieno[3,2-b]pyrrol-5(6H)-one” are characterized by a molecular formula of CHNS, an average mass of 123.176 Da, and a monoisotopic mass of 123.014267 Da .Scientific Research Applications
Synthesis of Heterocyclic Compounds : It is used in the synthesis of heterocyclic compounds, including thieno[2',3':4,5]-pyrrol[1,2-d][1,2,4]triazine and thieno[2',3':4,5]pyrrolo[1,2-a]pyrazine moieties, offering potential applications in drug discovery and material science (Ilyin et al., 2007).
Biological Activity and Potential in Neuroscience : 4H-thieno[3,2-b]pyrrole derivatives have been studied for their biological activity, particularly as potential bioisosteres for hallucinogens and serotonin agonists, indicating a role in neuroscience research (Blair et al., 1999).
Organic Semiconductors and Solar Cell Applications : Its derivatives have been used in the synthesis of organic semiconductors for applications in dye-sensitized solar cells, showcasing its potential in renewable energy technologies (Wang et al., 2017).
Electrochemical Polymerization : This compound is involved in electrochemical polymerization processes, leading to conductive polymers with applications in electronics and material science (Berlin et al., 1992).
Antiviral Research : Thieno[3,2-b]pyrroles are identified as novel allosteric inhibitors of HCV NS5B RNA-dependent RNA polymerase, indicating their importance in antiviral drug research (Ontoria et al., 2006).
Cancer Research : Modifications of thieno[3,2-b]pyrroles have been investigated to improve water solubility for potential antiproliferative agents against cancer (Zafar et al., 2018).
Development of Field-Effect Transistors and Photothermal Conversion : Derivatives of 4H-thieno[3,2-b]pyrrole have been used in the synthesis of conjugated polymers for applications in field-effect transistors and photothermal conversion, showing potential in advanced electronic devices (Zhang et al., 2017).
Future Directions
The condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with a series of aromatic and heteroaromatic aldehydes has given new N′-arylmethylidene and N′-hetarylmethylidene hydrazides that attract interest as pharmacologically promising compounds . This suggests potential future directions for research and development involving “4H-thieno[3,2-b]pyrrol-5(6H)-one”.
properties
IUPAC Name |
4,6-dihydrothieno[3,2-b]pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-6-3-5-4(7-6)1-2-9-5/h1-2H,3H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJWHCYBYKQBKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CS2)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670510 |
Source
|
Record name | 4,6-Dihydro-5H-thieno[3,2-b]pyrrol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-thieno[3,2-b]pyrrol-5(6H)-one | |
CAS RN |
14298-19-2 |
Source
|
Record name | 4,6-Dihydro-5H-thieno[3,2-b]pyrrol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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